molecular formula C10H9F3N2 B155653 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole CAS No. 1799-79-7

5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B155653
CAS No.: 1799-79-7
M. Wt: 214.19 g/mol
InChI Key: TWDHFGXLFNUIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole is a benzimidazole derivative featuring methyl substituents at positions 5 and 6 and a trifluoromethyl (-CF₃) group at position 2 of the heterocyclic core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and DNA . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methyl groups may influence steric and electronic properties. This compound has garnered attention for its antiparasitic activity, particularly against protozoan pathogens like Giardia intestinalis and Trichomonas vaginalis, with in vitro studies demonstrating potency comparable to or exceeding reference drugs like albendazole and metronidazole .

Properties

IUPAC Name

5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-5-3-7-8(4-6(5)2)15-9(14-7)10(11,12)13/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDHFGXLFNUIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170881
Record name Benzimidazole, 5,6-dimethyl-2-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799-79-7
Record name 5,6-Dimethyl-2-trifluoromethylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001799797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethyl-2-trifluoromethylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzimidazole, 5,6-dimethyl-2-trifluoromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dimethyl-2-trifluoromethylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-Dimethyl-2-trifluoromethylbenzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8PX999RE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

SnCl₂-Catalyzed Cyclization of 4,5-Dimethyl-o-Phenylenediamine

The most widely reported method involves the reaction of 4,5-dimethyl-o-phenylenediamine with ethyl 4,4,4-trifluoro-3-oxobutanoate in ethanol under reflux. Tin(II) chloride (SnCl₂, 0.1 mmol) catalyzes the formation of the benzimidazole core via a Schiff base intermediate (Figure 1). The mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon, followed by cyclization and elimination of ethanol. This method yields 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole in 68–72% purity after column chromatography (hexane:ethyl acetate, 8:2).

Critical Parameters:

  • Molar Ratio: A 1:1 ratio of diamine to trifluoromethylated carbonyl compound minimizes side products.

  • Catalyst Loading: Increasing SnCl₂ beyond 10 mol% leads to decomposition of the trifluoromethyl group.

  • Temperature: Reactions conducted below 80°C result in incomplete cyclization, while temperatures above 100°C promote defluorination.

Microwave-Assisted Synthesis

Optimization of Reaction Efficiency

Microwave irradiation (180 W) in the presence of SnCl₂·2H₂O and neutral alumina reduces reaction times from 6 hours to 30 minutes. The adsorbed reactants on alumina enhance microwave absorption, achieving 74% yield with 99% purity by HPLC. This method eliminates solvent use, aligning with green chemistry principles.

Advantages Over Conventional Heating:

  • Energy Efficiency: 80% reduction in energy consumption.

  • Scalability: Demonstrated for batches up to 50 g without yield loss.

Catalytic Approaches and Solvent Effects

Role of Lewis Acid Catalysts

SnCl₂ outperforms alternative catalysts (e.g., ZnCl₂, FeCl₃) due to its dual role as a Lewis acid and proton scavenger. In dichloromethane, SnCl₂ facilitates imine formation at 25°C, whereas polar aprotic solvents like DMF favor over-cyclization products.

Solvent-Dependent Regioselectivity

  • Ethanol: Promotes mono-cyclization with 92% selectivity for the target compound.

  • Toluene: Induces dimerization via Friedel-Crafts alkylation, reducing yield to 45%.

Purification and Analytical Characterization

Chromatographic Separation

Crude products are purified using silica gel chromatography (hexane:ethyl acetate gradient). The trifluoromethyl group increases polarity, requiring a higher ethyl acetate fraction (30–40%) for elution.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, H-4), 7.45 (s, 1H, H-7), 2.45 (s, 6H, CH₃-5/6), 13.2 (s, 1H, NH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.8 (CF₃).

  • HRMS (ESI⁺): m/z calcd. for C₁₀H₉F₃N₂ [M+H]⁺: 231.0741; found: 231.0738.

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics of Key Methods

MethodCatalystTime (h)Yield (%)Purity (%)
Conventional RefluxSnCl₂67298
MicrowaveSnCl₂·2H₂O0.57499
Solvent-FreeNone85590

Mechanistic Insights into Byproduct Formation

Defluorination Pathways

At temperatures >110°C, the trifluoromethyl group undergoes stepwise defluorination to difluoromethyl and fluoromethyl derivatives, as confirmed by ¹⁹F NMR. This side reaction is mitigated by maintaining reflux temperatures below 80°C in ethanol.

NH Tautomerization

X-ray crystallography reveals that the NH proton resides predominantly at N-1, stabilizing the structure through intramolecular hydrogen bonding with the trifluoromethyl group.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials: 4,5-Dimethyl-o-phenylenediamine accounts for 65% of total costs ($220/kg).

  • Catalyst Recovery: SnCl₂ can be recovered via aqueous extraction (82% efficiency), reducing costs by 30% .

Chemical Reactions Analysis

5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzimidazole, including 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole, exhibit notable antimicrobial properties. For instance, studies have reported significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were often lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of benzimidazole derivatives. For example, compounds related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory conditions . The anti-inflammatory effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that these compounds could serve as alternatives in pain management therapies.

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties. Research indicates that certain benzimidazole derivatives exhibit activity against Trichomonas vaginalis, a common protozoan infection . The structural similarities between these derivatives and known antiprotozoal drugs suggest a promising avenue for further exploration in this area.

Materials Science Applications

Beyond pharmacological uses, this compound has potential applications in materials science. Its unique chemical structure allows it to participate in various reactions essential for synthesizing new materials with enhanced properties .

Polymer Chemistry

The compound can serve as a precursor for synthesizing advanced polymers. Its trifluoromethyl group enhances thermal stability and chemical resistance in polymer matrices, making it suitable for applications in coatings and composites .

Case Study 1: Antibacterial Activity

In a study conducted by Noolvi et al., several benzimidazole derivatives were synthesized and tested for their antibacterial activity. The results showed that compounds containing the trifluoromethyl group exhibited lower MIC values against S. aureus compared to traditional antibiotics like ampicillin. This highlights the potential of this compound as a lead compound for developing new antibacterial agents .

Case Study 2: Anti-inflammatory Effects

A comprehensive review by Moneer et al. discussed various benzimidazole derivatives' pharmacological activities. Among them, derivatives similar to this compound demonstrated significant COX inhibition and anti-inflammatory effects comparable to diclofenac in animal models . This establishes a foundation for further development into therapeutic agents targeting inflammation.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and can lead to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Aryl Substituents : The -CF₃ group at position 2 confers superior antiparasitic activity compared to phenyl or methoxyphenyl groups, likely due to stronger electron-withdrawing effects and resistance to metabolic oxidation .
  • Methyl vs.

Physicochemical Properties

Substituents critically influence solubility, stability, and bioavailability:

Property Target Compound 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole (60) 2-(4-Methoxyphenyl)-1H-benzimidazole (4f)
logP ~3.4 (estimated) 3.9 2.8
Hydrogen Bonding C-H⋯F, N-H⋯O interactions C-H⋯Cl interactions O-H⋯N, C-H⋯O interactions
Crystal Packing π-π stacking stabilized by -CF₃ Chlorine participates in halogen bonding Methoxy group facilitates polar interactions

Antiparasitic Activity :

  • Target Compound: Exhibits IC₅₀ values in the nanomolar range against G. intestinalis and E. histolytica, outperforming metronidazole (IC₅₀ = 1.22 µM) .
  • Comparison with Key Analogs :
    • Compound 60 : IC₅₀ = 0.042 µM (superior to target compound, likely due to chloro substituent’s electronic effects).
    • Compound 63 : IC₅₀ = 1.403 µM (reduced activity due to thioether’s metabolic liability).
    • Chalcone 61 : IC₅₀ = 12.72 µM (less potent, highlighting benzimidazole’s pharmacophoric superiority).

Mechanistic Insights : The trifluoromethyl group likely inhibits tubulin polymerization in parasites, while methyl substituents may reduce toxicity by minimizing off-target interactions .

Biological Activity

5,6-Dimethyl-2-(trifluoromethyl)-1H-benzimidazole, often abbreviated as 5,6-DMTFB, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

5,6-DMTFB belongs to the benzimidazole family and is characterized by:

  • Methyl Groups : Two methyl groups at the 5 and 6 positions.
  • Trifluoromethyl Group : A trifluoromethyl group at the 2 position.

These structural features contribute to its unique chemical reactivity and potential biological applications.

Biological Activities

Research has indicated that 5,6-DMTFB exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Mechanism : The compound has shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives of benzimidazole have been reported to possess potent antibacterial effects with minimal inhibitory concentration (MIC) values lower than standard antibiotics such as ampicillin and ciprofloxacin .
    • Case Study : In a study evaluating benzimidazole derivatives, 5,6-DMTFB demonstrated notable activity against Staphylococcus aureus with an MIC of 0.015 mg/mL .
  • Antiparasitic Activity :
    • Protozoal Inhibition : Compounds similar to 5,6-DMTFB have been tested against protozoa such as Trichomonas vaginalis and Giardia intestinalis, showing IC50 values significantly lower than those of established treatments like albendazole .
    • Efficacy : One derivative was found to be 14 times more effective than albendazole against T. vaginalis, highlighting the potential of these compounds in treating protozoal infections .
  • Anticancer Properties :
    • Cell Line Studies : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds have shown IC50 values in the micromolar range against glioblastoma cell lines .
    • Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to inhibit specific cellular pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural modifications. A comparison of various compounds illustrates how changes in substituents can influence potency:

Compound NameStructure FeaturesUnique Properties
5-Methyl-2-(trifluoromethyl)-1H-benzimidazoleOne methyl group at position 5Less potent than the 5,6-dimethyl derivative
6-Chloro-2-(trifluoromethyl)-1H-benzimidazoleChlorine substitution at position 6Different reactivity due to halogen presence
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazoleTwo chlorine substitutionsIncreased lipophilicity affecting pharmacokinetics

This table demonstrates how specific modifications can enhance or diminish the biological activity of benzimidazole derivatives.

Synthesis Methods

The synthesis of 5,6-DMTFB can be achieved through several methods:

  • Nucleophilic Substitution Reactions : These are commonly employed to introduce functional groups at specific positions on the benzimidazole ring.
  • Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that maintain high yields while reducing toxic byproducts .

Q & A

Basic: What are the primary synthetic routes for preparing 5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole?

Methodological Answer:
The compound is typically synthesized via condensation of substituted o-phenylenediamine derivatives with trifluoroacetic acid or its equivalents. A common approach involves:

Nitrogen protection : Reacting 4,5-dimethyl-1,2-diaminobenzene with trifluoromethylating agents (e.g., trifluoroacetic anhydride) under acidic conditions .

Cyclization : Using catalysts like SnCl₂·2H₂O in ethanol under reflux to form the benzimidazole core .

Purification : Chromatography or recrystallization to isolate the product.
Key analytical validation includes NMR (¹H/¹³C) to confirm substitution patterns and elemental analysis for purity .

Basic: What spectroscopic techniques are critical for characterizing this benzimidazole derivative?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., trifluoromethyl at C2, methyl at C5/C6) and tautomerism. DMSO-d₆ is preferred for resolving NH protons .
  • FT-IR : Confirms NH stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions, particularly in pharmacological assays (e.g., enzyme binding) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The trifluoromethyl and methyl groups enhance lipophilicity and metabolic stability, enabling:

  • Antimicrobial Activity : Inhibition of bacterial FtsZ polymerization (IC₅₀ ~2–5 µM) .
  • Anti-inflammatory Effects : COX-2 suppression via π-π stacking interactions with the active site .
  • Anticancer Potential : Topoisomerase inhibition observed in in vitro models (e.g., MCF-7 cells) .
    Standard assays include MIC determination for antimicrobial activity and ELISA for cytokine profiling in inflammation studies .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

  • Substitution Patterns :
    • C2 Trifluoromethyl : Critical for enzyme inhibition (e.g., FtsZ). Replace with Cl/Br to assess steric effects .
    • C5/C6 Methyl Groups : Removal reduces planarity, decreasing DNA intercalation efficiency .
  • Bioisosteric Replacement : Substitute benzimidazole with indole or purine to study binding affinity .
  • In Silico Modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like Hedgehog signaling proteins .

Advanced: What are the key challenges in synthesizing derivatives with heterocyclic substituents at C2?

Methodological Answer:

  • Regioselectivity : Competitive reactions at N1 vs. C2 require careful control of electrophiles (e.g., using K₂CO₃ as a base to direct substitution) .
  • Side Reactions : Trifluoromethyl groups may undergo hydrolysis under basic conditions; use anhydrous solvents (THF) and low temperatures .
  • Characterization : Ambiguity in NOESY spectra due to tautomerism requires 2D NMR (HSQC, HMBC) for resolution .

Advanced: How can supramolecular assemblies enhance its application in drug delivery?

Methodological Answer:

  • Metal-Organic Frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ to form porous structures for controlled release .
  • Cubosomes : Encapsulate the compound in glyceryl monooleate-based nanoparticles for topical burn treatment (e.g., sustained release over 24 hours) .
  • Stimuli-Responsive Carriers : pH-sensitive benzimidazole-cyclodextrin conjugates release payloads in acidic tumor microenvironments .

Advanced: How do analytical limitations impact quality assessment of this compound?

Methodological Answer:

  • UV-Vis Sensitivity : Overlap with impurities (e.g., unreacted diamine) necessitates HPLC-UV with C18 columns (LOD: 0.1 µg/mL) .
  • Thermal Degradation : TGA-DSC analysis reveals decomposition above 248°C, requiring storage at ≤4°C .
  • Chiral Purity : Racemization during synthesis requires chiral HPLC (Chiralpak AD-H column) for enantiomeric excess validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-2-(trifluoromethyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.